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Compound of Interest

Compound Name: Probucol dithiobisphenol

Cat. No.: B149726 Get Quote

Introduction

Probucol is a lipophilic antioxidant drug known for its cholesterol-lowering properties. During its

synthesis or upon degradation, impurities can arise, one of which is 4,4'-dithio-bis(2,6-di-tert-

butylphenol), also known as Probucol dithiobisphenol.[1] This impurity is a derivative of

Probucol and also exhibits antioxidant activity.[2] The quantification of this and other related

substances is crucial for ensuring the quality, safety, and efficacy of Probucol drug substances

and products. This application note details a robust High-Performance Liquid Chromatography

(HPLC) method for the simultaneous determination of Probucol and its dithiobisphenol impurity.

The method is designed to be stability-indicating, capable of separating the active

pharmaceutical ingredient (API) from its key impurity and potential degradation products.

Principle
The method utilizes reversed-phase HPLC with UV detection to separate Probucol and

Probucol dithiobisphenol. The separation is achieved on a C18 column with a gradient

elution using a mobile phase consisting of acetonitrile and water. The method has been

developed to provide adequate resolution between the main component and the impurity,

allowing for accurate quantification.

Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV detector

is suitable for this analysis.
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Table 1: Chromatographic Conditions

Parameter Value

HPLC System Agilent 1260 Infinity II or equivalent

Column C18, 4.6 x 150 mm, 5 µm

Mobile Phase A Water

Mobile Phase B Acetonitrile

Gradient Program

0-5 min: 80% B, 5-15 min: 80-95% B, 15-20

min: 95% B, 20-21 min: 95-80% B, 21-25 min:

80% B

Flow Rate 1.0 mL/min

Column Temperature 30 °C

Detection Wavelength 242 nm[3]

Injection Volume 10 µL

Run Time 25 minutes

Experimental Protocols
Standard Preparation

Probucol Standard Stock Solution (1000 µg/mL): Accurately weigh about 25 mg of Probucol

reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with

acetonitrile.

Dithiobisphenol Standard Stock Solution (100 µg/mL): Accurately weigh about 5 mg of

Probucol dithiobisphenol reference standard into a 50 mL volumetric flask. Dissolve in and

dilute to volume with acetonitrile.

Working Standard Solution (Probucol: 100 µg/mL, Dithiobisphenol: 1 µg/mL): Pipette 5 mL of

the Probucol Standard Stock Solution and 0.5 mL of the Dithiobisphenol Standard Stock

Solution into a 50 mL volumetric flask. Dilute to volume with acetonitrile.
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Sample Preparation (for Drug Substance)
Accurately weigh about 25 mg of the Probucol drug substance into a 25 mL volumetric flask.

Dissolve in and dilute to volume with acetonitrile.

Pipette 5 mL of this solution into a 50 mL volumetric flask and dilute to volume with

acetonitrile.

Filter the solution through a 0.45 µm syringe filter before injection.

Method Validation Summary
The analytical method was validated according to ICH guidelines to demonstrate its suitability

for the intended purpose.[4][5] The validation parameters included specificity, linearity,

accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Table 2: System Suitability Criteria

Parameter Acceptance Criteria

Tailing Factor (Probucol) ≤ 2.0

Theoretical Plates (Probucol) ≥ 2000

Resolution (Probucol and Dithiobisphenol) ≥ 2.0

%RSD for replicate injections ≤ 2.0%

Table 3: Validation Data Summary (Hypothetical Data)
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Parameter Probucol Dithiobisphenol

Retention Time (min) ~ 12.5 ~ 9.8

Linearity Range (µg/mL) 50 - 150 0.5 - 5.0

Correlation Coefficient (r²) > 0.999 > 0.999

LOD (µg/mL) 0.1 0.05

LOQ (µg/mL) 0.3 0.15

Accuracy (% Recovery) 98.0 - 102.0 95.0 - 105.0

Precision (%RSD) < 2.0 < 5.0

Forced Degradation Study
To demonstrate the stability-indicating nature of the method, forced degradation studies were

performed on the Probucol drug substance.[6][7][8][9] The drug substance was subjected to

acid, base, oxidative, thermal, and photolytic stress conditions.

Protocol for Forced Degradation
Acid Hydrolysis: Dissolve 25 mg of Probucol in 5 mL of acetonitrile. Add 5 mL of 0.1 N HCl

and heat at 60 °C for 2 hours. Neutralize with 0.1 N NaOH and dilute to 25 mL with

acetonitrile.

Base Hydrolysis: Dissolve 25 mg of Probucol in 5 mL of acetonitrile. Add 5 mL of 0.1 N

NaOH and heat at 60 °C for 2 hours. Neutralize with 0.1 N HCl and dilute to 25 mL with

acetonitrile.

Oxidative Degradation: Dissolve 25 mg of Probucol in 5 mL of acetonitrile. Add 5 mL of 3%

H₂O₂ and keep at room temperature for 2 hours. Dilute to 25 mL with acetonitrile.

Thermal Degradation: Keep 25 mg of solid Probucol in a hot air oven at 105 °C for 24 hours.

Dissolve in 25 mL of acetonitrile.

Photolytic Degradation: Expose 25 mg of solid Probucol to UV light (254 nm) for 24 hours.

Dissolve in 25 mL of acetonitrile.
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The results of the forced degradation studies should show that the method is able to separate

the Probucol peak from any degradation products formed, thus confirming its stability-indicating

capability.

Data Presentation
The results of the analysis can be presented in a clear and organized manner.

Table 4: Sample Analysis Results

Sample ID Probucol Assay (%) Dithiobisphenol (%)

Batch 001 99.8 0.08

Batch 002 99.5 0.12

Batch 003 100.1 0.05
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Caption: Experimental workflow for HPLC analysis of Probucol and Dithiobisphenol.
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Conclusion
The described HPLC method provides a reliable and robust tool for the simultaneous

quantification of Probucol and its dithiobisphenol impurity in drug substance samples. The

method is specific, linear, accurate, and precise. The successful separation of the API from its

impurity and degradation products in forced degradation studies demonstrates its stability-

indicating nature, making it suitable for routine quality control and stability testing in the

pharmaceutical industry.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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